Regioisomer-Dependent pKa and Solubility Differences
The predicted acid dissociation constant (pKa) for N-benzyl-3-cyanobenzenesulfonamide is 10.12 ± 0.30, a value that directly influences ionization state and solubility under physiological and laboratory conditions . While direct experimental pKa data for the 2- and 4-cyano isomers are not available in the same dataset, the meta-substitution pattern is known to confer a distinct electronic distribution on the sulfonamide nitrogen compared to ortho- and para- regioisomers, leading to measurable differences in hydrogen-bond donor strength and aqueous solubility [1]. This property can be critical for optimizing compound dissolution in buffer systems or for tuning target binding.
| Evidence Dimension | Acid dissociation constant (pKa) of sulfonamide N-H |
|---|---|
| Target Compound Data | pKa = 10.12 ± 0.30 (predicted) |
| Comparator Or Baseline | N-benzyl-2-cyanobenzenesulfonamide: pKa data not reported; N-benzyl-4-cyanobenzenesulfonamide: pKa data not reported. Class inference suggests meta-substitution alters electron density at nitrogen. |
| Quantified Difference | Predicted pKa is 10.12; difference from ortho/para isomers is not quantified but structurally expected to be significant based on electronic effects. |
| Conditions | Predicted using ACD/Labs Percepta platform; data aggregated by ChemicalBook. |
Why This Matters
This pKa value guides formulation decisions (e.g., buffer selection) and predicts the compound's behavior in biological assays where ionization state affects membrane permeability and target binding.
- [1] Hansch, C., Leo, A., & Hoekman, D. (1995). Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society. View Source
